

The DMHBO+ Chili RNA Aptamer: A Technical Guide to its Structure and Function

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Compound of Interest

Compound Name: *Dmhbo+*

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This technical guide provides an in-depth exploration of the structural and functional characteristics of the Chili RNA aptamer in complex with its fluorogenic ligand, **DMHBO+** (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime). The Chili RNA aptamer is a synthetically evolved nucleic acid sequence that exhibits a remarkable ability to bind and induce a large Stokes shift fluorescence in **DMHBO+** and similar chromophores, making it a valuable tool for RNA imaging and biosensor development.

Core Structural Features

The crystal structure of the 52-nucleotide Chili RNA aptamer bound to **DMHBO+** reveals a sophisticated and compact fold essential for its function.^{[1][2]} The aptamer folds into a single coaxial helical stack, featuring two A-form duplexes (P1 and P2) that flank a central fluorophore-binding domain (FBD).^[2]

A defining characteristic of the FBD is a two-tiered G-quadruplex, which forms the core of the binding pocket.^{[1][3]} This G-quadruplex structure, along with a trans-sugar-sugar edge G:G base pair, effectively immobilizes the **DMHBO+** ligand through π - π stacking interactions. The ligand is further anchored by an interaction between its oxime moiety and the RNA backbone.

Crucially, a Watson-Crick G:C base pair within the binding site facilitates a short hydrogen bond between the N7 of a guanine residue (G15) and the phenolic hydroxyl group of the **DMHBO+** ligand. This interaction is pivotal for the fluorescence activation mechanism.

Mechanism of Fluorescence Activation: Excited-State Proton Transfer

The Chili RNA aptamer activates the fluorescence of **DMHBO+** through an ultrafast excited-state proton transfer (ESPT) mechanism, a process that mimics large Stokes shift fluorescent proteins. Upon photoexcitation, a proton is transferred from the neutral phenolic hydroxyl group of the chromophore to the N7 of the aforementioned guanine residue within the aptamer's binding pocket. This ESPT event occurs with an exceptionally rapid time constant of 130 fs.

This proton transfer results in the formation of an excited anionic form of the chromophore, which then emits a photon at a significantly longer wavelength (red-shifted) before returning to its neutral ground state. This entire process is responsible for the characteristic large Stokes shift observed in the Chili-**DMHBO+** complex. The aptamer selectively binds the protonated phenol form of **DMHBO+**, shifting the equilibrium from the phenolate form that is more prevalent at neutral pH in the absence of the RNA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction between the Chili RNA aptamer and the **DMHBO+** ligand.

Binding and Kinetic Parameters	Value	Reference
Dissociation Constant (KD)	Low-nanomolar	
Association Rate (kon)	~104 L·mol ⁻¹ ·s ⁻¹	
Excited-State Proton Transfer (ESPT) Time Constant	130 fs	

Photophysical Properties	Value	Reference
Excitation Maximum (λ _{ex})	456 nm	
Emission Maximum (λ _{em})	592 nm	
Stokes Shift	~136 nm	

Structural Data (PDB: 7OAX)	Value	Reference
Method	X-ray Diffraction	
Resolution	2.24 Å	

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of the Chili-**DMHBO+** system. The following sections outline the key experimental protocols used in its characterization.

RNA Synthesis and Folding

The 52-nucleotide Chili RNA aptamer is typically prepared by in vitro transcription from a synthetic DNA template using T7 RNA polymerase. The resulting RNA transcripts are purified by denaturing polyacrylamide gel electrophoresis (PAGE). For proper folding, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by a 20-minute incubation at 20°C. Magnesium chloride is then added to facilitate the formation of the correct tertiary structure.

X-ray Crystallography

Co-crystals of the Chili RNA aptamer and **DMHBO+** are grown using the hanging-drop vapor diffusion method.

- **Complex Formation:** The folded RNA and **DMHBO+** ligand are mixed in a 1:1.2 molar ratio in a buffer containing 10 mM HEPES (pH 8.0), 50 mM KCl, and 1.5% DMSO. The mixture is heated to 95°C for 3 minutes and then cooled to 23°C for 30 minutes. MgCl₂ is added to a final concentration of 5 mM, and the solution is incubated at 4°C for 16 hours.
- **Crystallization:** The RNA-ligand complex is concentrated to approximately 0.5 mM and used for crystallization screening at 20°C.
- **Data Collection and Structure Determination:** For phasing, crystals can be derivatized with iridium(III) hexammine. Single-wavelength anomalous dispersion (SAD) data is collected, and the initial model is used for molecular replacement with native datasets.

Fluorescence Spectroscopy

Fluorescence measurements are performed to characterize the photophysical properties and binding affinity of the Chili-**DMHBO+** complex.

- **Fluorescence Screening:** To assess fluorescence enhancement, the pre-folded RNA and **DMHBO+** are combined at a concentration of 0.5 μ M each in a binding buffer (e.g., 125 mM KCl, 5 mM MgCl₂, and 40 mM HEPES at pH 7.5). After a brief incubation, emission spectra are recorded with excitation at the maximum absorption wavelength of the complex.
- **Fluorescence Titration for KD Determination:** A fixed concentration of the RNA aptamer is titrated with increasing concentrations of the **DMHBO+** ligand. The increase in fluorescence intensity is measured as a function of the ligand concentration. The data are then fitted to a single-site binding model to determine the dissociation constant (KD).

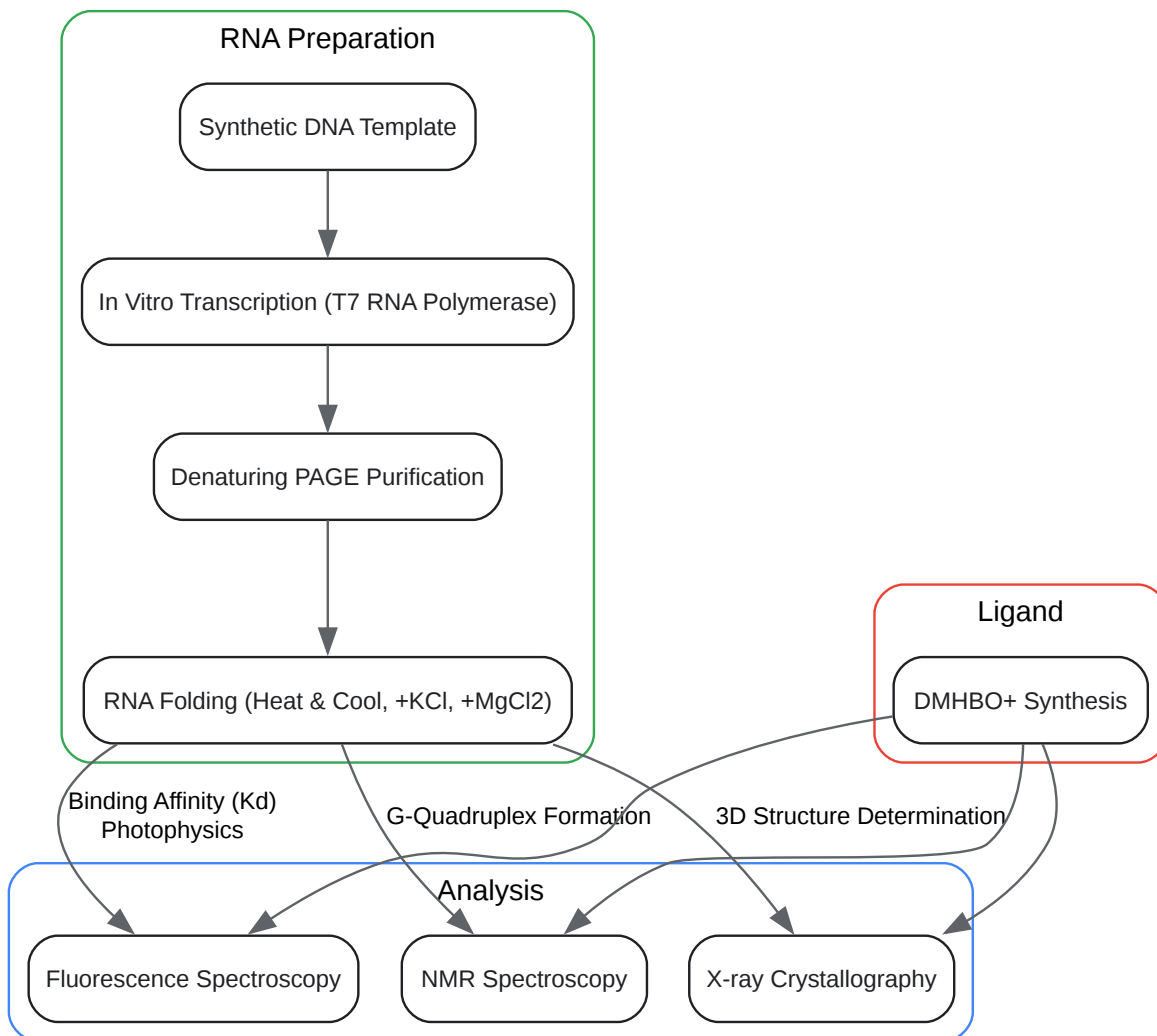
NMR Spectroscopy

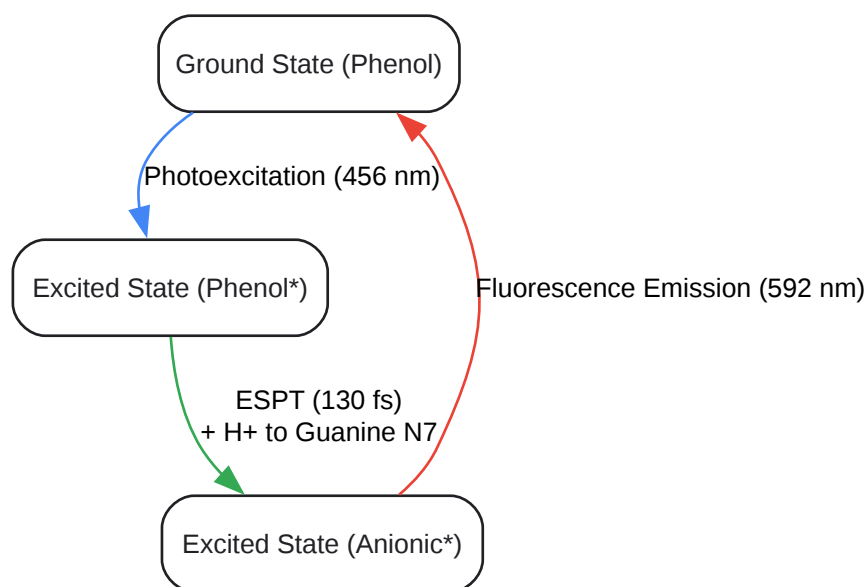
NMR spectroscopy is employed to confirm the ligand-dependent formation of the G-quadruplex structure.

- **Sample Preparation:** The Chili RNA aptamer is prepared in an appropriate NMR buffer, which should be free of protons that could interfere with the signal (e.g., using deuterated buffers).
- **¹H NMR Spectroscopy:** One-dimensional ¹H NMR spectra are recorded. The imino proton region (10-15 ppm) is particularly informative. Imino protons involved in the Hoogsteen base pairing of G-quartets typically resonate between 10 and 12 ppm. The appearance of characteristic signals in this region upon the addition of **DMHBO+** provides direct evidence for the formation of the G-quadruplex structure.

Visualizations

Experimental Workflow for Characterization





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